4-(Phenylthio)phenol

Catalog No.
S683716
CAS No.
5633-55-6
M.F
C12H10OS
M. Wt
202.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Phenylthio)phenol

CAS Number

5633-55-6

Product Name

4-(Phenylthio)phenol

IUPAC Name

4-phenylsulfanylphenol

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

InChI

InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H

InChI Key

XAYCNCYFKLSMGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)O

Solubility

0.00 M

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)O

Organic Synthesis

Application: 4-(Phenylthio)phenol is commonly used as a reagent in organic synthesis, such as in the synthesis of complex organic molecules.

Results: This method allows for the synthesis of complex organic molecules.

Industrial Applications

Field: Industrial Chemistry

Application: Phenolic compounds, including 4-(Phenylthio)phenol, have a wide range of applications in various industries. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods: These compounds are incorporated into the materials during the manufacturing process to enhance their properties .

Results: The addition of these compounds results in materials with improved thermal stability and flame resistance .

Biological Activities

Field: Biomedical Research

Application: Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .

Methods: These compounds can be extracted from plant tissues and used in various biomedical applications .

Results: These compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis of m-Aryloxy Phenols

Field: Organic Chemistry

Application: 4-(Phenylthio)phenol can be used in the synthesis of m-aryloxy phenols, which have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

Methods: One method involves the hydroxylation of benzenes and nucleophilic aromatic substitutions .

Results: The synthesis of m-aryloxy phenols allows for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

Entropy and Enthalpy Effects

Field: Physical Chemistry

Application: 4-(Phenylthio)phenol can be used to study the entropy and enthalpy effects of phenolic compounds .

Methods: Electron paramagnetic monitoring of free phenoxyl radicals in benzene–toluene (1∶1) solution has been used to study the temperature dependence of the equilibrium .

Results: The entropy change value is about 30 J K –1 mol –1 in excess of the absolute entropy of the molecular rotor evolving about each of the C–S bonds in the thiobis(phenol) 1, thus denoting the enhancement by solute–solvent interactions .

Synthesis of Sulfonium Salts

Application: 4-(Phenylthio)phenol can be used in the synthesis of sulfonium salts, which have better curing character to epoxy resin .

Methods: The synthesis involves the condensation of biphenyl sulfoxide with biphenyl sulfide, in the presence of P2O5 used as dehydration agent and methanesulfonic acid used as solvent .

Results: The resulting sulfonium salt has been identified by elemental analysis, UV, IR, G-MC and H-NMR .

4-(Phenylthio)phenol, with the chemical formula C₁₂H₁₀OS, is an organic compound characterized by the presence of a phenolic hydroxyl group (-OH) and a phenylthio group (-SPh) attached to a benzene ring. This compound has garnered interest due to its unique structural features, which enhance its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Due to the lack of information on the specific applications of 4-(Phenylthio)phenol, a mechanism of action cannot be established at this time.

Information on the safety hazards associated with 4-(Phenylthio)phenol is limited. However, as a general guideline for aromatic thiols, they may exhibit some degree of toxicity and should be handled with appropriate precautions, including gloves and proper ventilation [].

Further Research

  • Scientific literature databases like ScienceDirect or Scopus might contain research articles where 4-(Phenylthio)phenol is used as a starting material or intermediate in the synthesis of other compounds.
  • Safety Data Sheets (SDS) for structurally similar aromatic thiols could provide insights into potential hazards associated with 4-(Phenylthio)phenol.

  • Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system, making it susceptible to electrophilic attack. This reaction can lead to the formation of various substituted products depending on the electrophile used .
  • Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis. Oxidizing agents such as sodium dichromate or potassium permanganate can facilitate this transformation .
  • Reduction: Conversely, 4-(Phenylthio)phenol can be reduced back to its corresponding hydroquinone using reducing agents like sodium borohydride .

4-(Phenylthio)phenol exhibits significant biological activity, particularly in its interactions with enzymes and proteins. Studies have shown that it can act as an inhibitor for certain enzymes, potentially influencing biochemical pathways. Its antioxidant properties also contribute to its biological relevance, as it may scavenge free radicals and protect against oxidative stress .

The synthesis of 4-(Phenylthio)phenol can be achieved through various methods:

  • Friedel-Crafts Reaction: A common approach involves the reaction of phenol with a phenylthio compound in the presence of a Lewis acid catalyst such as iron(III) chloride or boron trifluoride. This method typically yields high purity and good yields .
  • Direct Substitution: Another method includes direct nucleophilic substitution where a suitable phenylthio reagent is reacted with a substituted phenol under controlled conditions .
  • Reflux Conditions: Reactions are often conducted under reflux in solvents like dichloroethane to optimize yield and purity .

4-(Phenylthio)phenol has several applications:

  • Pharmaceuticals: It is used in drug development due to its ability to interact with biological targets.
  • Material Science: The compound serves as an important intermediate in synthesizing polymers and other materials.
  • Antioxidants: Its antioxidant properties make it useful in formulations aimed at reducing oxidative damage in biological systems .

Research has indicated that 4-(Phenylthio)phenol interacts with various biomolecules, influencing enzymatic activity and potentially modulating metabolic pathways. Studies employing electron paramagnetic resonance spectroscopy have highlighted its ability to form stable radicals, which may play a role in its biological effects .

Several compounds share structural similarities with 4-(Phenylthio)phenol, each exhibiting unique properties:

Compound NameStructureUnique Features
4-(Methylthio)phenolC₁₂H₁₄OSMethyl group enhances lipophilicity
4-(Chlorophenylthio)phenolC₁₂H₉ClOSChlorine substituent increases electrophilicity
2-(Phenylthio)phenolC₁₂H₁₀OSDifferent positioning of thio group affects reactivity

Uniqueness of 4-(Phenylthio)phenol

What sets 4-(Phenylthio)phenol apart from these similar compounds is its specific arrangement of functional groups that not only enhances its reactivity but also contributes to its distinct biological activities. The combination of the hydroxyl group and the phenylthio moiety allows for unique interactions within biochemical systems, making it a valuable compound for further research and application development.

XLogP3

3.7

Wikipedia

4-Hydroxyphenyl phenyl sulfide

Dates

Modify: 2024-04-14

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